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A comprehensive guide for researchers, scientists, and drug development professionals on the
structural and dynamic properties of bromide hydrates, contrasting computational predictions
with experimental observations.

This guide provides an in-depth comparison of computational and experimental data for
bromide hydrates, offering valuable insights for researchers in various fields, including drug
development and materials science. The hydration of the bromide ion is a fundamental process
that influences a wide range of chemical and biological phenomena. Understanding the
interplay between the ion and its surrounding water molecules is crucial for predicting and
controlling the behavior of bromide-containing systems. This document summarizes key
guantitative data, details experimental methodologies, and presents a logical framework for
integrating computational and experimental approaches.

Data Presentation: A Comparative Overview

The following tables summarize key structural and spectroscopic parameters of bromide
hydrates obtained from both computational simulations and experimental measurements.
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Parameter Computational Value Experimental Value
Hydration Number 6.7-8.0 6.0 - 7.4[1]
First Shell Br-O Distance (A) 3.15 - 3.40[1][2] 3.19 - 3.40[1]

Bromine Hydrate Crystal

Structure

Tetragonal (predicted to be the

most stable)[3]

Tetragonal, P42/mnm, a =
23.04 A, ¢ =12.07 A[4][5]

UV-Vis Absorption Shift (cm-1)

Not directly calculated in the

provided sources.

Blue-shifted by ~900 cm-1 in
pure hydrate cages relative to
the gas phase.[6][7] A larger
shift of >1700 cm-1 is
observed in liquid water or

amorphous ice.[6][7]

Table 1: Comparison of Structural and Spectroscopic Data for Bromide Hydrates.
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Computational Method

Key Findings

ONIOM-XS MD Simulation

Suggests weak anion-water hydrogen bonds,
leading to a loosely bound first hydration shell
and supporting the "structure-breaking" ability of
Br-.[2]

DFT/MM Monte Carlo

Provides a Br-O radial distribution function in
better agreement with experimental data than

classical simulations.[2]

Classical Molecular Dynamics (Polarizable
Force-Field)

Reproduces several properties of halide ions in
solution, including diffusion coefficients and

hydration processes.[2]

Ab initio Molecular Dynamics (Car-Parrinello)

Indicates that Br- is asymmetrically solvated by

water.[2]

Data-Driven Many-Body Energy (MB-nrg)

Potentials

Predicts interaction energies in quantitative
agreement with "gold standard" coupled cluster
reference values and accurately reproduces

experimental EXAFS spectra.[2][8]

B3LYP/aug-cc-pVTZ

Used to study the hydrates of bromine
monoxide, finding that Br...O associations can
be more stable than conventional hydrogen
bonds.[9][10]

Table 2: Summary of Findings from Various Computational Methods.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and dynamics

of bromide hydrates. Below are brief descriptions of the key methodologies.

Single-Crystal X-ray Diffraction: This technique is used to determine the precise arrangement

of atoms within a crystalline solid. For bromine hydrate, single crystals were grown and their

diffraction patterns analyzed to reveal a tetragonal crystal structure (P42/mnm) with lattice
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parameters a = 23.04 A and ¢ = 12.07 A [4][5] The study involved analyzing 16 different
crystals with varying compositions.[4]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is a powerful tool for
probing the local atomic environment of a specific element. By analyzing the fine structure in
the X-ray absorption spectrum of bromine, researchers can determine the average distance to
its nearest neighbors (the oxygen atoms of water molecules) and its coordination number.[1][8]
This technique is particularly useful for studying dilute solutions.[1]

Neutron Diffraction: Similar to X-ray diffraction, neutron diffraction provides information about
the atomic structure of materials. Due to its sensitivity to lighter elements, it is particularly
valuable for determining the positions of hydrogen atoms in water molecules surrounding the
bromide ion. Experimental data from neutron diffraction has contributed to determining the
hydration number of bromide to be in the range of 6-7.4.[1]

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques probe the
molecular vibrations within a sample. In the context of bromide hydrates, they are used to study
the hydrogen-bonding network between water molecules and the bromide ion.[11][12] The
analysis of OH/OD stretching regions in Raman spectra, for instance, allows for the
investigation of local structural rearrangements in the vicinity of bromide ions.[12] Infrared
spectroscopy has been used to identify the presence of species like the hydronium ion (H30+)
and the diaquohydrogen ion (H502+) in hydrates of hydrogen bromide.[11][13]

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and
visible regions of the electromagnetic spectrum. It has been used to study the electronic
transitions of bromine molecules confined within the cages of clathrate hydrates.[7] The
observed blue shift in the absorption band of bromine in the hydrate cages compared to the
gas phase provides insights into the interactions between the guest bromine molecule and the
host water lattice.[6][7]

Quasi-elastic Neutron Scattering (QENS): QENS is a technique used to study the dynamics of
atoms and molecules on a very short timescale. It has been applied to investigate the
reorientational motion of water molecules in tetra-n-butylammonium bromide (TBAB)
semiclathrate hydrates, revealing rapid reorientations that are crucial for understanding proton
conduction in these materials.[14][15]
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Logical and Experimental Workflow

The study of bromide hydrates often involves a synergistic approach that combines
computational and experimental methods. The following diagram illustrates a typical workflow.
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Figure 1: A diagram illustrating the iterative workflow combining computational and
experimental approaches for studying bromide hydrates.
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Conclusion

The combination of computational and experimental methods provides a powerful and
comprehensive framework for understanding the intricacies of bromide hydration. While
experimental techniques offer direct measurements of structural and dynamic properties,
computational simulations provide a molecular-level interpretation and can predict properties
that are difficult to measure experimentally. The data presented in this guide highlights a
general consistency between computational predictions and experimental findings for
parameters such as the Br-O distance and the overall crystal structure of bromine hydrate.
Discrepancies, such as in the precise hydration number, underscore the ongoing need for
refining both theoretical models and experimental techniques. Future research will likely focus
on the development of more accurate and computationally efficient models, such as data-
driven many-body potentials, to further unravel the complex behavior of bromide ions in
aqueous environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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